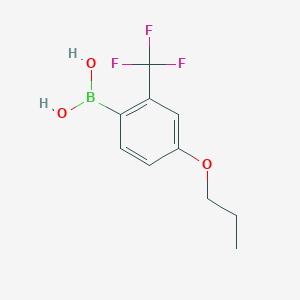

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-propoxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-5-17-7-3-4-9(11(15)16)8(6-7)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCNWPKMMHEGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681606 | |

| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186482-51-8 | |

| Record name | [4-Propoxy-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A common and effective method involves palladium-catalyzed borylation of appropriately substituted aryl halides (e.g., bromides or iodides). The general reaction scheme is:

- Starting with 4-propoxy-2-(trifluoromethyl)aryl bromide or iodide.

- Reacting with bis(pinacolato)diboron or other boron sources.

- Using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes.

- Employing bases like potassium carbonate or cesium carbonate.

- Conducting the reaction in solvents such as dimethylformamide (DMF), toluene, or dioxane under inert atmosphere at elevated temperatures (80–130°C).

This method yields the corresponding arylboronate esters, which can be hydrolyzed to the boronic acid form.

Direct Lithiation Followed by Borylation

Another approach involves:

- Directed ortho-lithiation of the aromatic compound using strong bases like n-butyllithium.

- Subsequent quenching with trialkyl borates (e.g., trimethyl borate).

- Acidic workup to afford the boronic acid.

This method requires careful control of temperature and moisture exclusion but allows selective introduction of the boronic acid group.

Copper-Catalyzed Chan–Lam Coupling

Copper-catalyzed coupling of arylboronic acids with phenols or amines can be adapted to introduce the propoxy substituent if starting from a trifluoromethylphenylboronic acid. This method uses:

- Copper(II) acetate as catalyst.

- Triethylamine as base.

- Organic solvents like dichloromethane.

- Room temperature to mild heating for extended periods (up to 48 hours).

It is useful for the synthesis of aryl ethers bearing boronic acid groups.

Detailed Experimental Data and Conditions

| Method | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halide | Pd(PPh3)4 or Pd(dppf)Cl2 | K2CO3, Cs2CO3, or Na2CO3 | DMF, toluene, dioxane | 80–130 | 3–18 h | 56–90 | Inert atmosphere, microwave irradiation possible |

| Lithiation-borylation | n-BuLi | - | THF or ether | -78 to 0 | 1–2 h | Variable | Requires anhydrous conditions |

| Copper-catalyzed Chan–Lam coupling | Cu(OAc)2 | Et3N | CH2Cl2 | 20 | 48 h | ~63 | Molecular sieves used to remove water |

Example: Pd-Catalyzed Suzuki Coupling Conditions

- A mixture of 4-bromo-2-(trifluoromethyl)phenyl derivative, bis(pinacolato)diboron, potassium carbonate, and Pd(dppf)Cl2 in 1,4-dioxane/water.

- Degassed under argon.

- Heated at 90°C for 18 hours.

- Workup involves filtration, extraction, and purification by flash chromatography.

- Yields typically range from 60% to 90%.

Example: Copper-Catalyzed Ether Formation

- 4-(Trifluoromethyl)phenylboronic acid reacted with 2-methoxypyridin-3-ol.

- Copper(II) acetate and triethylamine in dichloromethane.

- Stirred at room temperature for 48 hours.

- Purification by silica gel chromatography.

- Yield approximately 63%.

Research Findings and Optimization Notes

- Microwave irradiation can significantly reduce reaction times in palladium-catalyzed borylation, achieving completion in 10 minutes at 130°C with yields around 60%.

- Choice of base and solvent critically affects yield and purity; sodium carbonate and potassium phosphate are commonly effective.

- Inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation and side reactions.

- Molecular sieves improve yields in copper-catalyzed reactions by removing water that can deactivate catalysts.

- Recrystallization from ethyl acetate/heptane or hexane/ethyl acetate mixtures is effective for purification.

Summary Table of Representative Preparation Methods

| Entry | Starting Material | Catalyst System | Base | Solvent | Temp | Time | Yield | Reference Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2-(trifluoromethyl)phenyl derivative | Pd(dppf)Cl2 | Na2CO3 | 1,2-Dimethoxyethane/water | 130°C (microwave) | 10 min | 60% | Rapid microwave-assisted borylation |

| 2 | 4-Bromo-2-pyridinecarbaldehyde + 4-(trifluoromethyl)phenylboronic acid | Pd(PPh3)4 | NaHCO3 | Toluene/water | 90°C | 18 h | 63% | Conventional Suzuki coupling |

| 3 | 4-(Trifluoromethyl)phenylboronic acid + 2-methoxypyridin-3-ol | Cu(OAc)2 + Et3N | Triethylamine | CH2Cl2 | 20°C | 48 h | 63% | Copper-catalyzed ether formation |

| 4 | 6-Chloro-pyridazine-3-carboxylic acid methyl ester + 4-(trifluoromethyl)phenylboronic acid | Pd(PPh3)4 | Cs2CO3 | DMF | 80°C | 3.5 h | - | Cross-coupling with cesium carbonate base |

Chemical Reactions Analysis

Types of Reactions

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The boronic acid can react with diols to form boronate esters.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Diols such as ethylene glycol in the presence of a dehydrating agent.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronate esters.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound acts as a coupling partner in the formation of aryl or heteroaryl derivatives, which are essential in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Synthesis of Bioactive Molecules

The compound is also utilized in synthesizing bioactive molecules. For instance, it has been used to prepare derivatives that exhibit potential antagonistic activity against corticotropin-releasing hormone, which could have implications in treating stress-related disorders.

Anticancer Research

In medicinal chemistry, this compound has been explored for its potential in anticancer therapies. Research has indicated that compounds derived from this boronic acid can inhibit tubulin polymerization, leading to the development of new anticancer agents.

Case Study: Tubulin Polymerization Inhibition

A study demonstrated that derivatives synthesized using this compound showed significant inhibition of tubulin polymerization in vitro, suggesting a mechanism for their anticancer activity. This highlights the compound's importance in developing targeted cancer therapies.

Drug Delivery Systems

Recent investigations have focused on using boronic acids in drug delivery systems due to their ability to form reversible covalent bonds with diols found in biological molecules. This property can enhance the selectivity and efficacy of drug delivery mechanisms.

Polymer Chemistry

This compound is also being studied for its role in developing functional polymers. These polymers can be used in various applications, including sensors and drug delivery systems.

Table 2: Applications in Polymer Chemistry

| Application | Description | References |

|---|---|---|

| Functional Polymers | Used to create polymers with specific binding properties | |

| Sensor Development | Incorporation into sensor materials for enhanced sensitivity |

Coatings and Adhesives

The unique properties of boronic acids make them suitable for use in coatings and adhesives that require specific chemical interactions with surfaces or substrates.

Mechanism of Action

The mechanism of action of (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the electrophilic aryl or vinyl halide .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Donating vs.

- Steric Effects : Ortho-substituted CF₃ groups (e.g., in (2,6-bis(trifluoromethyl)phenyl)boronic acid) create significant steric hindrance, leading to dihedral angles >55° between the phenyl and boronic acid planes . The main compound’s ortho-CF₃ and para-OPr substituents may induce moderate steric effects, favoring specific reaction pathways.

Reactivity in Cross-Coupling Reactions

Table 2: Performance in Catalytic Reactions

Key Findings :

Table 3: Bioactivity Profiles

Key Insights :

Table 4: Functionalization and Material Performance

Key Notes:

Biological Activity

(4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can enhance its lipophilicity and influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a phenyl ring substituted with a propoxy group at the para position and a trifluoromethyl group at the ortho position. The presence of the boronic acid functional group allows for various interactions with biomolecules, particularly with diols.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate |

| Candida albicans | 64 µg/mL | Moderate |

| Aspergillus niger | 16 µg/mL | High |

| Bacillus cereus | 8 µg/mL | High |

The compound showed notable efficacy against Bacillus cereus, with an MIC lower than that of some established antifungal agents like amphotericin B, indicating its potential as an effective antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The boronic acid moiety can form reversible covalent bonds with serine or cysteine residues in enzymes, inhibiting their activity. This is particularly relevant in bacterial resistance mechanisms.

- Interference with Cellular Processes : The compound may disrupt cellular signaling pathways by interacting with specific receptors or enzymes involved in cell proliferation and survival.

- Formation of Boronate Esters : The ability to form boronate esters with diols can lead to the inhibition of key metabolic pathways in microorganisms, thereby limiting their growth and viability.

Study on Antibacterial Efficacy

A study conducted by researchers focused on the antibacterial efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results indicated that at sub-MIC concentrations, the compound significantly reduced biofilm formation and enhanced the susceptibility of bacteria to conventional antibiotics .

Antifungal Properties

Another investigation assessed the antifungal properties against Candida albicans. The study found that treatment with this compound led to increased cell membrane permeability and subsequent cell lysis, suggesting a direct impact on fungal cell integrity .

Q & A

Q. What are the recommended synthetic routes for preparing (4-Propoxy-2-(trifluoromethyl)phenyl)boronic acid, and how can reaction conditions be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acids. For example, analogous compounds have been synthesized using brominated intermediates (e.g., 2-bromo-4-(trifluoromethyl)aniline) coupled with boronic acid derivatives under palladium catalysis . Optimization includes:

- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) is commonly used.

- Solvent system : 1,2-Dimethoxyethane/water mixtures improve solubility and reaction efficiency.

- Temperature : Reflux conditions (≈80–100°C) enhance coupling yields.

- Base : Sodium carbonate balances pH and facilitates transmetallation .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight via m/z peaks (e.g., observed [M+H-C₄H₉OCO]⁺ at m/z 243 in analogous structures) .

- HPLC : Assesses purity (e.g., retention time = 1.31 minutes under SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Resolves substituent positions (propoxy, trifluoromethyl) and confirms boronic acid integrity.

Q. What laboratory safety protocols are essential when handling this compound?

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

- Exposure control : Use fume hoods, gloves, and eye protection.

- Decontamination : Employ emergency showers/eye wash stations if exposed. Avoid contaminated clothing reuse .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating propoxy groups influence reactivity in cross-coupling reactions?

- Steric effects : The bulky trifluoromethyl group may slow transmetallation steps, requiring longer reaction times.

- Electronic effects : The trifluoromethyl group enhances boronic acid acidity, improving electrophilicity, while the propoxy group donates electron density, modulating regioselectivity.

- Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄) and base strength (e.g., Na₂CO₃ vs. Cs₂CO₃) to balance these effects .

Q. What strategies enhance the functionalization of carbon-based materials using this boronic acid?

- Radical-based functionalization : Use Baran’s protocol to generate aryl radicals from boronic acids for covalent grafting onto multi-layer graphene (MLG).

- Characterization : Confirm functionalization via Raman spectroscopy (D/G band ratio), XPS (B-O-C bond detection), and TEM .

Q. How can this compound be evaluated for biological activity, such as tubulin polymerization inhibition?

- In vitro assays : Measure IC₅₀ values using purified tubulin (e.g., IC₅₀ = 21–22 μM for related boronic acids) .

- Cell-based assays : Use Jurkat cells for apoptosis detection via FACScan after 8-hour incubation at >10⁻⁸ M concentrations .

- COMPARE analysis : Compare growth inhibition patterns across 39 cancer cell lines to establish mechanistic uniqueness .

Q. What structural modifications improve binding affinity to biological targets like enzymes?

- Substituent tuning : Replace the propoxy group with methoxy or hydroxy groups to alter hydrogen-bonding capacity.

- Bioisosteres : Substitute the trifluoromethyl group with cyano or nitro groups to modulate electron-withdrawing effects.

- Docking studies : Use molecular modeling (e.g., AutoDock) to predict interactions with active sites (e.g., leucyl-tRNA synthetase) .

Q. How does the compound’s electronic structure impact its performance in optoelectronic applications?

Q. What mechanistic insights explain its role in inducing apoptosis in cancer cells?

- Tubulin interaction : The boronic acid moiety binds β-tubulin, disrupting microtubule dynamics and activating caspase-3/7 pathways.

- Metabolite profiling : LC-MS-based metabolomics identifies downstream biomarkers (e.g., ATP depletion, ROS accumulation) .

Methodological Considerations

- Contradictory data resolution : If cross-coupling yields vary, verify boronic acid purity via titration or ¹¹B NMR .

- Scale-up challenges : Replace toxic solvents (e.g., DME) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.